3-Bromo-4-(pyridin-3-yl)pyridine
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Overview
Description
3-Bromo-4-(pyridin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that bromopyridines are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
3-Bromo-4-(pyridin-3-yl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling suggests it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
As a reagent in SM cross-coupling, it likely contributes to the formation of new carbon-carbon bonds .
Action Environment
The sm cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(pyridin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound can also interact with receptor proteins, such as TRKs, leading to the inhibition of downstream signaling pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size . Additionally, this compound can be sequestered in specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, this compound can accumulate in the cytoplasm, where it modulates enzyme activity and cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine typically involves the bromination of 4-(pyridin-3-yl)pyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3-Bromo-4-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Another brominated pyridine with similar reactivity but different substitution patterns.
4-(Bromomethyl)pyridine: Features a bromomethyl group instead of a bromopyridine ring, leading to different reactivity and applications.
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar pyridine core but have additional fused rings, offering distinct biological activities.
Uniqueness
3-Bromo-4-(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4-pyridin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSREXJLHQEODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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